Dichlorisone

Description

Overview of Dichlorisone as a Glucocorticoid Corticosteroid Compound

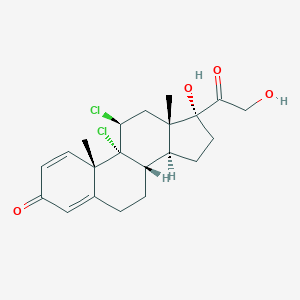

This compound is classified as a synthetic glucocorticoid corticosteroid. medchemexpress.commedchemexpress.commedchemexpress.comwikipedia.org Glucocorticoids are a class of corticosteroids that play a role in the metabolism of carbohydrates, fats, and proteins. nih.gov They are known for their potent anti-inflammatory and immunosuppressive properties. ontosight.aiontosight.ai The chemical structure of this compound acetate (B1210297) includes a pregnane (B1235032) steroid nucleus with chlorine substitutions. ontosight.ai Specifically, it is 9,11β-Dichloro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione. ontosight.ai

Significance and Scope of this compound Research

Research into this compound and its derivatives, such as this compound acetate, spans various scientific disciplines. medchemexpress.commedchemexpress.commedchemexpress.com It has been a subject in studies focusing on anti-inflammatory agents. medchemexpress.commedchemexpress.com The compound has also been included in broader research on corticosteroids, which are investigated for their effects on various conditions. medchemexpress.comnih.gov

In the field of analytical chemistry, methods have been developed for the detection of numerous glucocorticoids, including this compound, in various biological samples. For instance, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been utilized for the simultaneous detection of 27 glucocorticoids in human urine. researchgate.net Furthermore, this compound has been part of large-scale screening studies. In one such study, a library of compounds was screened to identify those that could induce the expression of primary cilia in cancer cells, a potential therapeutic approach. oncotarget.com this compound acetate was among the compounds identified in this high-content analysis. oncotarget.com

The table below summarizes some of the research applications involving this compound.

| Research Area | Focus of Study | Reference |

| Analytical Chemistry | Development of methods for detecting glucocorticoids in urine. | researchgate.net |

| Oncology | Screening for compounds that restore primary cilium expression in cancer cells. | oncotarget.com |

| Pharmacology | Investigation of anti-inflammatory properties. | medchemexpress.commedchemexpress.com |

| Clinical Research | Included in methods for evaluating mass spectrometer performance. | lcms.cz |

Historical Context of this compound Research and Development

This compound is a synthetic corticosteroid that was developed as part of the broader mid-20th century research into modifying the basic steroid structure to enhance therapeutic properties. sci-hub.se While it has been a tool in research and analytical applications, this compound itself was never marketed for medical use. wikipedia.orgcalpaclab.com The study of corticosteroids, including this compound, led to a classification system based on their potential for causing contact-allergic reactions, with this compound acetate being included in these classifications. sci-hub.se This historical research has contributed to the understanding of the structure-activity relationships of corticosteroids. sci-hub.se

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O4/c1-18-7-5-13(25)9-12(18)3-4-15-14-6-8-20(27,17(26)11-24)19(14,2)10-16(22)21(15,18)23/h5,7,9,14-16,24,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJXBZPJABCCRQ-BULBTXNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220353 | |

| Record name | Dichlorisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7008-26-6 | |

| Record name | Dichlorisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW2MRV3OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Dichlorisone

Advanced Synthetic Routes for Dichlorisone and its Analogues

The synthesis of this compound is a complex process that requires precise control over stereochemistry, particularly at the C-9 and C-11 positions. The construction of the core steroid and the introduction of key functional groups are achieved through multi-step sequences.

While a complete end-to-end total synthesis of this compound is not extensively detailed in single publications, the synthetic strategy can be elucidated by examining the preparation of key intermediates and analogous halogenated corticosteroids. A plausible and efficient pathway starts from readily available steroid precursors, such as 9α-hydroxyandrostenedione, which can be derived from the bio-oxidative degradation of phytosterols. nih.govresearchgate.net

A critical intermediate in the synthesis of many halogenated corticosteroids is a steroid with a double bond between the C-9 and C-11 positions (a Δ9(11)-steroid). nih.govresearchgate.netgoogle.com The general sequence involves:

Side Chain Construction: Building the pregnane (B1235032) side chain onto an androstane (B1237026) precursor like 9α-hydroxyandrostenedione. This can be achieved using methods like the cyanohydrin method. nih.govresearchgate.net

Dehydration: The 9α-hydroxy group is eliminated to form the crucial Δ9(11)-double bond. This dehydration must be highly regioselective to avoid the formation of Δ11,12-isomers. google.com Reagents such as phosphorus pentachloride (PCl₅) or sulfur dioxide in conjunction with acid chlorides have been found to facilitate this transformation effectively. google.comresearchgate.net

Introduction of Other Structural Features: The characteristic pregna-1,4-diene-3,20-dione structure, common to prednisone (B1679067) and prednisolone (B192156), is typically introduced. For instance, a Δ1-double bond can be formed using a dehydrogenation agent like selenium dioxide. nih.govresearchgate.net

Halogenation: The final key step is the addition of chlorine across the Δ9(11)-double bond to install the 9α and 11β chloro substituents. This step is detailed further in the following section.

This modular approach allows for the efficient construction of the complex this compound molecule from simpler, more accessible starting materials. nih.gov

The introduction of the two chlorine atoms at the C-9 and C-11 positions is the defining step in this compound synthesis and must be stereoselective to yield the desired 9α,11β configuration. iupac.org This is typically achieved through the electrophilic addition of chlorine to the Δ9(11)-double bond of a steroid intermediate.

The process involves the formation of a chloronium ion intermediate, which is then attacked by a chloride anion. The stereochemical outcome of this reaction is critical. The synthesis of related 9α,11β-dichloro steroids has been achieved using various chlorinating agents. ontosight.ai For example, the reaction of a Δ9(11)-steroid with sulfuryl chloride (SO₂Cl₂) can lead to the formation of the desired 9,11-dichloro product. mdpi.com In one documented case involving the synthesis of an eplerenone (B1671536) impurity, the addition of chlorine across the 9,11-double bond using sulfuryl chloride resulted specifically in the 9α,11β-dichloro configuration. mdpi.com

Other methods for halogenating steroids include the use of phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), or triphenylphosphine (B44618) (PPh₃) with carbon tetrachloride (CCl₄). google.com The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and the correct stereochemistry, avoiding unwanted side reactions or the formation of incorrect isomers. google.comgoogle.com The development of these selective halogenation reactions has been pivotal for the synthesis of potent halogenated corticosteroids like this compound. nih.gov

Elucidation of Complex Reaction Sequences for this compound Synthesis

Chemical Derivatization of this compound for Enhanced Biological Activity

Chemical derivatization is the process of modifying a molecule to produce a new compound with altered, and often improved, properties. researchgate.net For this compound, derivatization is primarily used to create prodrugs with enhanced pharmacokinetic profiles or to introduce new biological activities.

The hydroxyl groups on the this compound molecule, particularly at the C-17 and C-21 positions, are common sites for chemical modification. Esterification is the most prevalent form of derivatization. spandidos-publications.com

Common derivatization reactions include:

Acylation/Esterification: The C-21 hydroxyl group is readily esterified to form derivatives like This compound acetate (B1210297) and This compound diacetate . spandidos-publications.combiocat.comnih.gov This is a standard method for converting the parent steroid into a more stable or lipophilic prodrug. spandidos-publications.com Acylation can be achieved using reagents like acyl chlorides or anhydrides. researchgate.net

Benzoate (B1203000) Ester Formation: A more complex ester was synthesized by adding a dimethylamino benzoate group at the C-21 position, resulting in the derivative SA450 . biosynth.com

Nitrone Formation: The cross-conjugated dienone system in Ring A of this compound acetate has been reacted with N-methylhydroxylamine to form a corresponding N-methylnitrone derivative. ontosight.ai

Acetonide Formation: The formation of a cyclic acetal (B89532) (an acetonide) between the 17α-hydroxyl and a hydroxyl group on a modified side chain, such as in 16alpha-Methyl this compound-17,21-Acetonide , is another modification strategy. beilstein-journals.org

| Derivative Name | Modification Type | Site of Modification | Reference |

|---|---|---|---|

| This compound acetate | Esterification (Acetylation) | C-21 | spandidos-publications.comnih.govmedchemexpress.com |

| This compound diacetate | Esterification (Acetylation) | C-17 and C-21 | spandidos-publications.combiocat.com |

| SA450 | Esterification (Benzoate derivative) | C-21 | biosynth.com |

| This compound acetate nitrone | Nitrone Formation | C-3 | ontosight.ai |

The chemical modifications described above have a significant impact on the physicochemical properties and biological actions of this compound.

Impact of Dichlorination: The presence of the two chlorine atoms in the core structure is a critical feature. The unique halogen substituents facilitate strong, specific interactions with target proteins, such as the glucocorticoid receptor. scbt.com This enhanced binding affinity contributes to the compound's potent anti-inflammatory activity.

Gaining New Biological Activities: Derivatization can also be used to introduce entirely new functionalities. The synthesis of SA450 by adding a dimethylamino benzoate group was specifically designed to create a molecule that could not only act as a glucocorticoid receptor agonist but also inhibit the human P-glycoprotein. biosynth.com P-glycoprotein is a transporter that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. By inhibiting this transporter, derivatives like SA450 could potentially be used to enhance the effectiveness of cancer treatments. biosynth.com

Altering Chemical Reactivity: The formation of a nitrone derivative from this compound acetate introduces a new reactive center into the molecule. ontosight.ai Nitrones are versatile intermediates in organic synthesis that can participate in various cycloaddition and rearrangement reactions, allowing for the creation of further complex steroidal analogues. ontosight.ai

Molecular and Cellular Mechanisms of Action of Dichlorisone

Dichlorisone's Interaction with Specific Biological Receptors

The primary target of this compound, like other glucocorticoids, is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors. frontiersin.orgwikipedia.org The binding of this compound to this receptor initiates a cascade of events that ultimately modulates the expression of target genes.

Glucocorticoid Receptor Binding and Activation by this compound

In its inactive state, the glucocorticoid receptor resides in the cytoplasm of the cell, complexed with a variety of proteins, including heat shock proteins (hsp90 and hsp70) and FK506-binding protein 52 (FKBP52). wikidoc.org As a lipophilic molecule, this compound can diffuse through the cell membrane and bind to the ligand-binding domain (LBD) of the GR. frontiersin.org This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone protein complex. frontiersin.orgfrontiersin.org

The activated this compound-GR complex then translocates into the nucleus. frontiersin.orgwikidoc.org Within the nucleus, the activated receptor complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. frontiersin.orgwikidoc.orgnih.gov This interaction is a key step in the transactivation of genes. wikidoc.org The binding of the this compound-GR dimer to GREs initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the transcription of specific genes. frontiersin.org

Dynamic Behavior of this compound Binding to Receptors, including Association and Dissociation Kinetics

The interaction between this compound and the glucocorticoid receptor is a dynamic process characterized by specific association and dissociation rates. The rate at which the this compound-receptor complex forms is described by the association rate constant (k_on), while the rate at which it breaks apart is defined by the dissociation rate constant (k_off). derangedphysiology.comexcelleratebio.com These kinetic parameters are crucial as they influence the duration and intensity of the drug's effect.

The ratio of k_off to k_on determines the equilibrium dissociation constant (K_d), which is a measure of the affinity of this compound for the glucocorticoid receptor. derangedphysiology.comexcelleratebio.com A lower K_d value signifies a higher affinity, meaning that a lower concentration of this compound is required to occupy 50% of the receptors at equilibrium. derangedphysiology.com Conversely, the association constant (K_a), the reciprocal of K_d, provides a direct measure of affinity; a high K_a indicates strong binding. derangedphysiology.com

The residence time of this compound at the receptor, which is the reciprocal of the dissociation rate constant (1/k_off), is a critical factor in its pharmacological activity. excelleratebio.com A longer residence time, resulting from a slow dissociation rate, can lead to a prolonged duration of action, even as the concentration of the drug in the surrounding environment decreases. excelleratebio.com This sustained receptor occupancy can contribute to a more durable therapeutic effect. excelleratebio.com

| Kinetic Parameter | Description | Units | Significance |

| k_on | Association rate constant | M⁻¹s⁻¹ | Rate of this compound-receptor complex formation. derangedphysiology.comexcelleratebio.com |

| k_off | Dissociation rate constant | s⁻¹ | Rate of this compound-receptor complex dissociation. derangedphysiology.comexcelleratebio.com |

| K_d (k_off/k_on) | Equilibrium dissociation constant | M | Concentration of this compound required to occupy 50% of receptors at equilibrium; inverse measure of affinity. derangedphysiology.comexcelleratebio.com |

| K_a (1/K_d) | Equilibrium association constant | M⁻¹ | Direct measure of affinity. derangedphysiology.com |

| Residence Time (1/k_off) | Duration of this compound-receptor binding | s | Prolonged residence time can lead to a longer duration of action. excelleratebio.com |

Structural Basis of this compound-Receptor Interactions (e.g., molecular docking insights)

Molecular docking studies provide valuable insights into the structural basis of the interaction between this compound and the glucocorticoid receptor's ligand-binding domain (LBD). frontiersin.orgrjsvd.com These computational techniques predict the preferred orientation and binding affinity of a ligand to a receptor. mdpi.com The process involves generating various conformations (poses) of the ligand within the receptor's binding site and scoring them based on factors like intermolecular energies. rjsvd.com

The binding of this compound within the LBD is stabilized by a network of non-covalent interactions, which may include hydrogen bonds, van der Waals forces, and hydrophobic interactions with specific amino acid residues lining the binding pocket. nih.gov The precise nature and geometry of these interactions determine the stability of the this compound-GR complex and contribute to its binding affinity and subsequent biological activity. imrpress.com For instance, molecular dynamics simulations can be employed to examine the structural changes in the GR's LBD upon ligand binding, revealing how these changes may influence the receptor's function. nih.gov

Regulation of Gene Expression by this compound

The primary mechanism by which this compound exerts its effects is through the regulation of gene expression. wikipedia.orgbyjus.com This regulation can occur through several pathways, with transcriptional modulation via the glucocorticoid receptor being the most prominent. frontiersin.orgwikidoc.org

Transcriptional Modulation via Glucocorticoid Receptor Transactivation

Transactivation is a key mechanism through which the this compound-activated glucocorticoid receptor directly increases the transcription of target genes. wikipedia.orgwikidoc.org After translocating to the nucleus, the GR dimer binds to GREs in the promoter regions of responsive genes. frontiersin.orgnih.gov This binding event facilitates the recruitment of coactivator proteins, which in turn helps to assemble the transcription machinery, leading to the initiation of gene transcription by RNA polymerase II. frontiersin.orgbioninja.com.au

A crucial aspect of this compound's therapeutic action is its ability to upregulate the expression of genes that encode anti-inflammatory proteins. wikidoc.orgnih.gov This is a direct consequence of the transactivation mechanism. By binding to GREs in the promoter regions of these genes, the this compound-GR complex enhances their transcription. nih.gov

Examples of anti-inflammatory proteins whose expression may be increased by glucocorticoids include:

Lipocortin-1 (Annexin A1): This protein is known to inhibit phospholipase A2, an enzyme involved in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Interleukin-10 (IL-10): IL-10 is a potent anti-inflammatory cytokine that can suppress the production of pro-inflammatory cytokines such as IL-1β and IL-6. nih.govmdpi.com

Interleukin-1 Receptor Antagonist (IL-1Ra): This protein competitively inhibits the binding of the pro-inflammatory cytokine IL-1 to its receptor, thereby blocking its inflammatory signaling. nih.govmdpi.com

Neutral endopeptidase: This enzyme can inactivate inflammatory peptides. nih.gov

| Anti-inflammatory Protein | Mechanism of Action |

| Lipocortin-1 (Annexin A1) | Inhibits phospholipase A2, reducing the synthesis of prostaglandins and leukotrienes. nih.gov |

| Interleukin-10 (IL-10) | Suppresses the production of pro-inflammatory cytokines. nih.govmdpi.com |

| Interleukin-1 Receptor Antagonist (IL-1Ra) | Blocks the binding of pro-inflammatory IL-1 to its receptor. nih.govmdpi.com |

| Neutral Endopeptidase | Inactivates inflammatory peptides. nih.gov |

Repression of Pro-inflammatory Gene Expression by this compound (Transrepression Mechanisms)

A significant part of the anti-inflammatory action of glucocorticoids like this compound is achieved through transrepression. wikipedia.org This process involves the downregulation of gene transcription through protein-protein interactions, without the activated glucocorticoid receptor (GR) directly binding to DNA. wikidoc.orgwikipedia.org In this mechanism, the ligand-activated GR interacts with and inhibits the activity of other transcription factors that promote the expression of pro-inflammatory genes. wikidoc.orgplos.org This indirect mode of action is central to the therapeutic effects of glucocorticoids in inflammatory diseases. wikipedia.orgfrontiersin.org

The process begins when this compound, a lipophilic molecule, diffuses across the cell membrane and binds to the GR in the cytoplasm. frontiersin.orgwikipedia.org This binding event causes the release of associated heat shock proteins, leading to the activation of the GR. wikidoc.orgwikipedia.org The activated GR then translocates to the nucleus, where it can interfere with the transcriptional machinery of pro-inflammatory genes. wikipedia.org

There are several proposed mechanisms for transrepression:

Tethering: The activated GR can bind directly to other transcription factors, such as NF-κB and AP-1, in a process known as "tethering". plos.orgresearchgate.net This interaction prevents these factors from effectively promoting the transcription of their target inflammatory genes. wikidoc.orgplos.org

Co-factor Competition: The GR may compete with other transcription factors for essential co-activator molecules, thereby limiting the transcription of inflammatory genes. plos.org

Induction of Inhibitory Proteins: The GR can also act via transactivation to increase the expression of inhibitory proteins. researchgate.net For example, it can upregulate the synthesis of IκBα, a protein that sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its nuclear translocation and activity. researchgate.netscielo.org.ar

Mechanisms of GR-Mediated Transrepression

| Mechanism | Description | Key Interacting Factors | Reference |

|---|---|---|---|

| Tethering | Activated GR binds directly to pro-inflammatory transcription factors, inhibiting their activity without direct GR-DNA binding. | NF-κB, AP-1 | plos.orgresearchgate.net |

| Co-repressor Recruitment | Upon tethering to transcription factors, GR recruits co-repressor proteins (e.g., NCoR) to the gene promoter, actively suppressing transcription. | NCoR (Nuclear Receptor Corepressor) | researchgate.net |

| Induction of Inhibitory Proteins | GR transactivates genes that encode inhibitory proteins, which then block the activity of pro-inflammatory pathways. | IκBα | researchgate.netscielo.org.ar |

The inhibition of key pro-inflammatory transcription factors, particularly Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), is a cornerstone of this compound's anti-inflammatory effects. wikipedia.orgscielo.org.ar These transcription factors are central regulators of genes encoding cytokines, chemokines, and other mediators of the inflammatory response. frontiersin.org

Inhibition of NF-κB: The activated GR can interfere with NF-κB signaling in multiple ways. The most prominent is the direct protein-protein interaction where the GR "tethers" to the p65 subunit of NF-κB. plos.orgresearchgate.net This interaction can block the recruitment of essential co-activators or even recruit co-repressors to the NF-κB transcriptional complex, thereby halting gene expression. researchgate.net Furthermore, the activated GR can interfere with the recruitment of kinases like positive transcription elongation factor b (P-TEFb), which is necessary for the transcription of many pro-inflammatory genes. researchgate.net As mentioned previously, a separate mechanism involves the GR-driven synthesis of IκBα, which binds to NF-κB in the cytoplasm, preventing it from entering the nucleus and activating genes. researchgate.netscielo.org.ar

Inhibition of AP-1: Similar to its interaction with NF-κB, the activated GR can also tether to components of the AP-1 complex (e.g., Fos and Jun proteins). wikipedia.orgscielo.org.ar This interaction represses AP-1-mediated gene transcription, which is involved in various cellular processes including inflammation and proliferation. scielo.org.ar The GR can recruit transcriptional mediators that inhibit the transcription of AP-1 target genes. researchgate.net

This compound's Impact on Intracellular Signaling Pathways

Beyond direct gene regulation, this compound can modulate various intracellular signaling pathways that are crucial for cellular responses to external stimuli. frontiersin.org The activated GR can interact with components of these pathways, often leading to the attenuation of pro-inflammatory signals. scielo.org.ar

Protein kinase cascades are fundamental signaling pathways that transmit signals from the cell surface to intracellular targets, often culminating in the activation of transcription factors. mdpi.complos.org this compound, via the activated GR, can interfere with several key kinase cascades implicated in inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes kinases like p38, JNK, and ERK, is a central hub for inflammatory signaling. scielo.org.ar These kinases phosphorylate and activate transcription factors such as AP-1 and NF-κB. scielo.org.ar The activated GR has been shown to block the activating phosphorylations within the MAPK cascade, thereby preventing the downstream activation of inflammatory signals. scielo.org.ar

PI3K/Akt Pathway: The activated GR can engage in crosstalk with the PI3K/Akt signaling pathway. frontiersin.org This pathway is involved in a wide range of cellular functions, and its interaction with the GR can modulate pro-inflammatory gene expression. frontiersin.org

Mitogen- and Stress-activated Protein Kinase-1 (MSK1): A more recently discovered mechanism involves the GR-mediated cytoplasmic sequestration of MSK1. scielo.org.ar MSK1 is a nuclear kinase that can phosphorylate proteins at inflammatory gene promoters. By recruiting MSK1 to the cytoplasm, the activated GR prevents it from reaching its nuclear targets, thereby inhibiting NF-κB transactivation. scielo.org.ar

This compound's Effect on Key Kinase Cascades

| Kinase Cascade | Mechanism of Modulation by Activated GR | Functional Consequence | Reference |

|---|---|---|---|

| MAPK (p38, JNK, ERK) | Blocks the activating phosphorylations of MAPK pathway components. | Inhibition of downstream inflammatory transcription factors like AP-1 and NF-κB. | scielo.org.ar |

| PI3K/Akt | Cytoplasmic interaction between activated GR and components of the PI3K pathway. | Modulation of pro-inflammatory gene expression. | frontiersin.org |

| MSK1 | Recruits the nuclear kinase MSK1 to the cytoplasm. | Prevents MSK1 from acting on inflammatory gene promoters, inhibiting NF-κB transactivation. | scielo.org.ar |

Second messenger systems are intracellular signaling pathways that amplify signals from receptors on the cell surface to downstream targets within the cell. taylorandfrancis.comyoutube.comresearchgate.net Key second messengers include cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). researchgate.netnih.gov The activated GR can interact with transcription factors that are downstream of these signaling cascades. scielo.org.ar For example, the GR is known to interact with the cAMP response element-binding protein (CREB), a transcription factor activated by the cAMP pathway. scielo.org.ar This interaction can either enhance or inhibit transcriptional activity depending on the cellular context, adding another layer of complexity to the regulatory actions of this compound. scielo.org.ar

Modulation of Key Kinase Cascades by this compound

Cellular Uptake and Intracellular Trafficking of this compound

The journey of this compound from outside the cell to its nuclear site of action involves several well-orchestrated steps. wikidoc.orgwikipedia.org

Passive Diffusion: As a lipophilic steroid hormone, this compound readily passes through the lipid bilayer of the cell membrane into the cytoplasm. frontiersin.org

Binding to Cytosolic GR: In its inactive state, the glucocorticoid receptor (GR) resides in the cytosol, complexed with a variety of chaperone proteins, including heat shock protein 90 (hsp90) and FK506-binding proteins. wikidoc.orgwikipedia.org this compound binds to the ligand-binding domain (LBD) of the GR. biorxiv.org

Conformational Change and Chaperone Release: Ligand binding induces a conformational change in the GR, causing the release of the associated chaperone proteins. wikidoc.org

Nuclear Translocation: The now-activated GR-ligand complex exposes a nuclear localization signal. This allows it to be actively transported from the cytoplasm into the nucleus through the nuclear pore complex. wikidoc.orgbiorxiv.org

Genomic Action: Once inside the nucleus, the activated GR can bind to specific DNA sequences called glucocorticoid response elements (GREs) for transactivation or interact with other transcription factors for transrepression, thereby modulating the expression of target genes. wikidoc.orgfrontiersin.org

Cellular Uptake and Trafficking of this compound

| Step | Location | Description of Process | Reference |

|---|---|---|---|

| 1. Cellular Entry | Plasma Membrane | This compound, being lipophilic, diffuses passively across the cell membrane. | frontiersin.org |

| 2. Receptor Binding | Cytosol | This compound binds to the inactive glucocorticoid receptor (GR), which is part of a multiprotein chaperone complex. | wikidoc.orgwikipedia.org |

| 3. Receptor Activation | Cytosol | Binding of this compound causes the release of chaperone proteins (e.g., hsp90), activating the GR. | wikidoc.org |

| 4. Nuclear Import | Cytoplasm to Nucleus | The activated GR-dichlorisone complex is actively transported into the nucleus via the nuclear pore complex. | wikidoc.orgbiorxiv.org |

| 5. Gene Regulation | Nucleus | The complex modulates gene expression through transrepression (protein-protein interaction) or transactivation (DNA binding). | wikidoc.orgfrontiersin.org |

Table of Mentioned Chemical Compounds

| Compound Name | Classification/Role |

|---|---|

| This compound | Synthetic Glucocorticoid |

| Acetyl group | Chemical moiety involved in histone modification |

| Cyclic AMP (cAMP) | Second Messenger |

| Diacylglycerol (DAG) | Second Messenger |

| Inositol Trisphosphate (IP3) | Second Messenger |

| Cortisol | Endogenous Glucocorticoid |

| Dexamethasone | Synthetic Glucocorticoid |

Pharmacological Investigations of Dichlorisone

Preclinical Pharmacological Efficacy Studies of Dichlorisone

Preclinical studies are fundamental in establishing the therapeutic profile of a compound like this compound. These non-clinical investigations provide essential evidence of a drug's biological effects, which is crucial for its development. The primary goals of these studies are to model the desired biological effect to predict treatment outcomes and to identify the compound's mechanism of action.

Pharmacokinetic and Pharmacodynamic Research of this compound (excluding dosage)

Research into the specific pharmacokinetic and pharmacodynamic profile of this compound is limited. However, its properties can be inferred from its chemical structure and the established characteristics of the synthetic glucocorticoid class.

Characterization of this compound's Absorption and Distribution in Biological Systems

Absorption: As a lipophilic molecule, this compound acetate (B1210297) is expected to have effective cellular uptake. scbt.com When applied topically, corticosteroids can be absorbed through the skin in sufficient amounts to produce systemic effects, with absorption being influenced by factors such as the integrity of the skin barrier and the use of occlusive dressings. scbt.comdrugfuture.com For oral administration, absorption would occur in the gastrointestinal tract. googleapis.com

Distribution: Upon entering systemic circulation, this compound's distribution would be influenced by its ability to form complexes with proteins. scbt.com Glucocorticoids are known to bind to plasma proteins, which limits the distribution of the drug to tissues. The volume of distribution is a key parameter that is governed by factors like tissue perfusion and the drug's affinity for different tissues. scbt.com The dichlorinated structure of this compound acetate is noted to enhance its reactivity and facilitate strong interactions with target proteins, which would influence its distribution. scbt.com

Elucidation of this compound's Metabolic Pathways and Metabolite Formation

The metabolic fate of this compound has not been extensively detailed. As a corticosteroid, it is expected to undergo metabolic processes primarily in the liver. scbt.com

Corticosteroids are known to cause broad alterations in the metabolism of carbohydrates, fats, and proteins. nih.govscbt.com This includes effects like gluconeogenesis and changes in liver glycogen (B147801) deposition. nih.gov It is expected that this compound would be biotransformed into various metabolites, which may or may not have biological activity. scbt.com Common metabolic pathways for steroids include oxidation, reduction, and hydrolysis, followed by conjugation with substances like glucuronic acid or sulfate (B86663) to enhance their excretion. While methods exist for detecting such metabolites, and this compound acetate has been used as an internal standard in these analyses, specific metabolites of this compound itself have not been characterized in the available literature. researchgate.net

Identification and Quantification of Pharmacodynamic Markers and Biomarkers of this compound Activity

Pharmacodynamic markers can provide insight into a drug's biological effect on the body. For this compound, these markers can be extrapolated from the known effects of glucocorticoids.

Systemic Biomarkers: Systemic administration of glucocorticoids leads to several measurable changes that can serve as biomarkers of their activity. These include:

Reduction in Circulating Lymphocytes: A well-documented effect of glucocorticoids is the reduction in the count of lymphocytes in the blood. nih.gov

Suppression of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Glucocorticoids inhibit the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can be measured. nih.gov

Changes in Inflammatory Cytokines: A key anti-inflammatory mechanism of glucocorticoids is the suppression of pro-inflammatory cytokine production. This compound has been identified as an inhibitor of High Mobility Group Box 1 (HMGB1)-induced tumor necrosis factor-alpha (TNF-α) production in macrophages. core.ac.uk Therefore, levels of cytokines like TNF-α and Interleukin-6 (IL-6) could serve as pharmacodynamic markers. core.ac.ukmdpi.com

Metabolic Changes: Increases in blood glucose levels are a common effect of systemic glucocorticoid activity. nih.govscbt.com

Local Biomarkers: When applied topically to the skin, a key pharmacodynamic marker for corticosteroids is vasoconstriction, which can be visually assessed as skin blanching or whitening at the application site. actasdermo.orgactasdermo.org

Table 1: Potential Pharmacodynamic Markers for this compound Activity

| Marker Type | Marker | Expected Effect of this compound | Biological System |

|---|---|---|---|

| Hematological | Circulating Lymphocyte Count | Decrease | Blood |

| Endocrine | Adrenocorticotropic Hormone (ACTH) | Decrease | Blood |

| Inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Blood/Tissue |

| Inflammatory | Interleukin-6 (IL-6) | Decrease | Blood/Tissue |

| Metabolic | Blood Glucose | Increase | Blood |

| Local (Topical) | Vasoconstriction (Skin Blanching) | Increase | Skin |

Structure Activity Relationships Sar and Dichlorisone Analogues

Dichlorisone's Structural Determinants of Biological Activity

This compound is a synthetic glucocorticoid corticosteroid with a structure based on the pregnane (B1235032) steroid nucleus. medchemexpress.comwikipedia.org Its biological activity is intricately linked to the specific arrangement of functional groups and substituents on this four-ring scaffold. The steroid nucleus itself often acts as a rigid framework for the attachment of key groups that have pharmacophoric action. theswissbay.ch

The most distinctive feature of this compound is the presence of two chlorine atoms at the 9α and 11β positions of the steroid ring system. Halogenation is a common strategy in steroid design to modulate biological activity. The introduction of halogens can significantly influence a molecule's properties in several ways:

Electronic Effects : The high electronegativity of chlorine atoms can alter the electron distribution across the steroid nucleus. This modification can affect the binding affinity of the molecule to its target receptor, such as the glucocorticoid receptor.

Lipophilicity : Halogen substituents generally increase the lipophilicity (fat-solubility) of a compound. This can enhance its ability to cross cell membranes and may influence its distribution within the body and duration of action.

Metabolic Stability : Halogenation can block sites on the molecule that are susceptible to metabolic breakdown by enzymes, thereby increasing the compound's biological half-life. General studies on structure-biodegradability relationships have shown that halogens often confer persistence. wikipedia.org

In analogous SAR studies of other compounds, the substitution of chlorine at specific positions has been shown to be critical for high-affinity binding and transactivation of nuclear receptors. nih.gov This principle underscores the importance of the dichlorinated structure in defining this compound's specific biological activity profile compared to non-halogenated or single-halogenated corticosteroids.

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. For a corticosteroid like this compound, several key pharmacophoric features within its scaffold are necessary for its anti-inflammatory activity, which is mediated through the glucocorticoid receptor.

Based on its structure, the key pharmacophoric groups of this compound are:

The Pregna-1,4-diene-3,20-dione Core : This steroid backbone is fundamental. The double bond between carbons 1 and 2 (the Δ¹-dehydro feature) and the ketone group at carbon 3 are crucial for glucocorticoid activity. The ketone at carbon 20 and the hydroxyl groups at carbons 17 and 21 are also vital for receptor binding and activity.

C17α and C21 Hydroxyl Groups : The -OH groups at positions 17 and 21 are critical for establishing hydrogen bonds within the ligand-binding pocket of the glucocorticoid receptor, anchoring the molecule in the correct orientation for activation.

The 9α,11β-Dichloro Substituents : As discussed, these halogens are a key part of the pharmacophore, significantly enhancing potency. Their specific positions and stereochemistry are critical for this enhancement.

Role of Dichlorinated Structure and Halogen Substituents in this compound's Reactivity and Specificity

Computational Approaches in this compound SAR Analysis

Computational chemistry provides powerful tools for predicting biological activity from molecular structure, accelerating drug discovery and characterization. collaborativedrug.com Methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in understanding how molecules like this compound interact with their biological targets. nih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) within the active site of a target protein (receptor). openaccessjournals.commdpi.com This method provides critical insights into intermolecular recognition and helps estimate the strength of the binding affinity. mdpi.com

For this compound, a molecular docking study would involve the following steps:

Preparation of Structures : The three-dimensional structures of this compound and its target, the glucocorticoid receptor, are prepared. This involves removing non-essential molecules like water from the receptor's crystal structure. mdpi.com

Docking Simulation : Using software like AutoDock Vina, the this compound molecule is placed into the defined binding pocket of the receptor. mdpi.com The program then explores various possible binding poses and conformations. mdpi.com

Scoring and Analysis : Each binding pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy is considered the most likely binding mode. mdpi.com

Interaction Analysis : The optimal pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and specific amino acid residues (e.g., Arginine, Serine, Tyrosine) in the receptor's active site. mdpi.com

Such simulations can elucidate precisely how the dichlorinated structure and other pharmacophoric groups of this compound contribute to its high-affinity binding to the glucocorticoid receptor.

Quantitative Structure-Activity Relationship (QSAR) is a method that builds a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org The goal of a QSAR study is to develop a model that can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study for this compound analogues would involve:

Data Set : A collection of this compound analogues with experimentally measured biological activities (e.g., receptor binding affinity, anti-inflammatory potency) is assembled.

Descriptor Calculation : For each molecule in the set, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure and properties, such as:

Steric descriptors : Related to the size and shape of the molecule.

Electronic descriptors : Describing how electrons are distributed (e.g., electrostatic properties).

Hydrophobic descriptors : Quantifying the molecule's lipophilicity.

Topological descriptors : Related to the branching and connectivity of atoms.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates the descriptors with the biological activity. mdpi.comfrontiersin.org

Validation : The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of test compounds. frontiersin.org A statistically robust model, often indicated by a high r² value, can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. mdpi.com

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Development and Characterization of this compound Analogues

The development of analogues is a core practice in medicinal chemistry, aimed at improving a lead compound's efficacy and specificity. This compound belongs to a large class of synthetic corticosteroids, many of which can be considered its analogues. These compounds share the same basic steroid skeleton but differ in their substitution patterns, particularly with respect to halogenation and other functional groups.

The characterization of these analogues involves extensive analytical techniques to confirm their structure and purity, followed by biological assays to determine their activity. For instance, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method used for the simultaneous analysis and quantification of multiple glucocorticoids in biological samples, with compounds like this compound acetate (B1210297) sometimes used as an internal standard for comparison. researchgate.net

Below is a table of selected this compound analogues, highlighting structural differences.

| Compound Name | 9α-substituent | Other Key Halogen Substituents | Additional Modifications |

| This compound | -Cl | 11β-Cl | |

| Hydrocortisone | -H | None | |

| Dexamethasone | -F | None | 16α-Methyl |

| Flumethasone | -F | 6α-F | 16α-Methyl |

| Diflorasone Diacetate | -F | 6α-F | 16β-Methyl, 17,21-Diacetate |

| Beclomethasone Dipropionate | -Cl | None | 16β-Methyl, 17,21-Dipropionate |

| Halcinonide | -F | None | 16α,17α-Acetonide, 21-Cl |

This table presents a selection of corticosteroid analogues to illustrate common structural modifications relative to this compound. The compounds listed are established glucocorticoids. google.comgoogle.comgoogle.com

Design Principles for Novel this compound-Related Compounds

The design of novel compounds related to this compound is guided by established principles of steroid SAR, aiming to enhance therapeutic effects while minimizing undesirable ones. A key strategy involves the modification of the steroid's C-17 side chain. For instance, the introduction of bulky or functionally diverse groups at specific positions can alter receptor interaction and even introduce new biological activities.

A notable example in the design of this compound-related compounds involves the strategic modification at the 21-carbon position. Researchers have explored adding a dimethylamino benzoate (B1203000) group to the 21-carbon of this compound. researchgate.net This modification was based on the principle of creating dual-purpose molecules that not only act as glucocorticoid receptor agonists but also inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. researchgate.net The underlying design principle is to combine the pharmacophore of a glucocorticoid with a moiety known to interact with P-gp, thereby generating a hybrid compound with a unique, dual-action profile. researchgate.net This approach aims to overcome the resistance that some cancer cells develop to glucocorticoids and other chemotherapeutic agents that are substrates of P-gp. researchgate.net

General principles that guide the design of such novel steroid analogues include:

Target-Oriented Modification: Alterations are made to the lead compound (this compound) to interact with a secondary target (like P-gp) without compromising its primary activity (GR agonism). researchgate.net

Fragment-Based Design: Combining structural motifs from different classes of active molecules to create a hybrid compound with a desired polypharmacological profile.

These design strategies are crucial for developing the next generation of steroidal drugs with enhanced efficacy and novel mechanisms of action.

Comparative Pharmacological Profiling of this compound Analogues

The pharmacological profiling of this compound analogues is essential to characterize their activity and selectivity. This involves comparing the biological effects of the new compounds to the parent steroid and other relevant molecules.

One such comparative study involved the this compound analogue SA450 , which was created by adding a dimethylamino benzoate group at the 21-position. researchgate.net The pharmacological profile of SA450 was compared to the parent compound, this compound, and to verapamil, a known P-gp inhibitor. The study revealed that SA450 is a potent glucocorticoid receptor agonist and is also capable of inhibiting the human P-glycoprotein with an efficiency comparable to that of verapamil. researchgate.net This dual activity represents a significant modification of this compound's original profile.

The table below provides a comparative overview of the pharmacological activities of this compound and its analogue, SA450.

| Compound | Glucocorticoid Receptor (GR) Agonism | P-glycoprotein (P-gp) Inhibition |

| This compound | Potent Agonist | Not reported as a significant inhibitor |

| SA450 | Potent Agonist | High, comparable to Verapamil researchgate.net |

This table is based on available research findings and is intended for illustrative purposes.

This comparative profiling demonstrates how targeted chemical modification can yield an analogue with a significantly different and potentially more therapeutically valuable pharmacological profile than the original compound.

Analogues with Modified Receptor Binding Kinetics or Selectivity

The modification of a drug's chemical structure can profoundly impact its receptor binding kinetics—the rates of association and dissociation—and its selectivity for different receptor subtypes. nih.gov While specific data on this compound analogues with extensively characterized modified binding kinetics are limited in the public domain, the principles of such modifications are well-established in medicinal chemistry.

For steroidal compounds, changes in the substitution pattern on the steroid backbone can influence the residence time of the ligand on the receptor. A longer residence time can sometimes lead to a more sustained pharmacological effect. nih.gov For this compound, the introduction of the 9α- and 11β-dichloro substituents is a key structural feature that significantly influences its electronic and conformational properties, and thus its interaction with the glucocorticoid receptor.

The analogue SA450 serves as an example of modified selectivity. While this compound's activity is primarily directed at the glucocorticoid receptor, SA450 exhibits a dual selectivity, acting as both a GR agonist and a P-glycoprotein inhibitor. researchgate.net This altered selectivity profile was engineered through the addition of the dimethylamino benzoate group. researchgate.net This modification introduces a new interaction site, allowing the molecule to bind effectively to a completely different protein target.

The development of analogues with fine-tuned receptor binding kinetics or enhanced selectivity is a key goal in drug design. For instance, creating a this compound analogue with higher selectivity for the glucocorticoid receptor over other steroid receptors (e.g., mineralocorticoid, progesterone (B1679170) receptors) could potentially reduce side effects. Similarly, modifying the structure to control the on- and off-rates from the GR could tailor the duration of action. These advanced design principles continue to guide the synthesis of novel steroidal compounds.

Toxicological Considerations and Safety Research of Dichlorisone

Mechanisms of Dichlorisone-Induced Toxicity

Understanding the mechanisms through which this compound may induce toxicity is crucial for evaluating its risk-benefit profile. Research in this area focuses on its effects at the cellular and molecular levels, its interaction with the immune system, and its potential to cause genetic damage.

The primary mechanism of action for corticosteroids like this compound involves their interaction with glucocorticoid receptors, leading to broad anti-inflammatory, immunosuppressive, and anti-proliferative effects. However, these same mechanisms can also lead to adverse effects. One proposed mechanism of this compound acetate's action involves the reduction of chloride ions in the extracellular matrix, which can decrease cell proliferation and promote apoptosis (cell death). biosynth.com

At a molecular level, toxic substances can induce damage to cellular macromolecules, including nucleic acids, proteins, and lipids. nih.gov Cellular stress responses, such as the heat shock response, are activated to counteract protein damage and aggregation. nih.gov If these protective mechanisms are overwhelmed, it can lead to cell death. nih.gov While specific studies on this compound's direct impact on these pathways are not extensively detailed in the provided results, the general mechanisms of corticosteroid action and cellular stress responses provide a framework for understanding its potential toxicity.

Corticosteroids, including this compound, are well-known for their immunosuppressive properties, which are therapeutically beneficial but can also lead to immunotoxicity. cosmoderma.orgnih.gov A significant immunotoxic effect associated with topical corticosteroids is allergic contact dermatitis (ACD), a Type IV delayed-type hypersensitivity reaction. nih.gov

The development of ACD involves two phases: sensitization and elicitation. nih.gov During sensitization, the corticosteroid acts as a hapten, a small molecule that combines with skin proteins to form an antigen. nih.gov This complex is then processed by Langerhans cells, which present the antigen to T-lymphocytes, leading to the proliferation of antigen-specific T-cells. nih.gov Upon re-exposure (elicitation), these sensitized T-cells trigger a cytokine-induced inflammatory response, resulting in dermatitis. nih.gov

Corticosteroids have been classified into different groups based on their chemical structure and cross-reactivity patterns in ACD. nih.gov This classification helps in identifying potential cross-sensitization between different corticosteroid molecules. This compound acetate (B1210297) is categorized within a group of non-methylated and mostly non-halogenated corticosteroids. cosmoderma.orgnih.gov Studies suggest that certain corticosteroids are more likely to cause ACD, potentially due to their greater capacity to bind to skin proteins and form sensitizing antigens. nih.gov

Factors that can increase the risk of developing ACD to corticosteroids include pre-existing chronic skin conditions like atopic dermatitis or stasis dermatitis, as the compromised skin barrier allows for greater penetration of the allergen. cosmoderma.orgnih.gov

Table 1: Classification of Select Corticosteroids Associated with Allergic Contact Dermatitis

| Group (Baeck et al., 2011) | Characteristics | Examples Including this compound |

| Group 1 | Non-methylated and mostly non-halogenated | Budesonide, Cortisone acetate, This compound acetate , Hydrocortisone |

| Group 2 | Halogenated with C16/C17 cis ketal/diol structure | Amcinonide, Desonide, Fluocinolone acetonide, Triamcinolone acetonide |

| Group 3 | Halogenated and C16-methylated molecules | Alclomethasone dipropionate, Betamethasone dipropionate, Clobetasol propionate |

Source: Adapted from Baeck et al., 2011 as cited in other sources. cosmoderma.orgnih.gov

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, which can lead to mutations and potentially cancer. wikipedia.org Mutagenicity is a specific type of genotoxicity that involves a permanent change in the DNA sequence. biobide.comeuropa.eu Assessing the genotoxic potential of pharmaceutical compounds is a critical part of safety evaluation. europa.eunih.gov

The investigation of a substance's genotoxicity typically involves a battery of tests to detect different endpoints, such as gene mutations, and structural and numerical chromosomal aberrations. nih.gov While a safety data sheet for this compound acetate mentions "germ cell mutagenicity" as a toxicological point, it does not provide specific data from studies. medchemexpress.com Comprehensive studies detailing the genotoxic or mutagenic mechanisms of this compound were not found in the provided search results. Generally, genotoxic compounds can exert their effects directly by interacting with DNA to form adducts or indirectly by producing reactive oxygen species that damage DNA. nih.govwikipedia.org

Immunotoxicity Mechanisms Associated with this compound and Related Corticosteroids (e.g., allergic contact dermatitis)

Preclinical Safety Assessment Methodologies for this compound

Before a drug can be approved for human use, it must undergo rigorous preclinical safety assessment to identify potential hazards. novonordisk.com This involves a combination of in vitro and in vivo studies. sanofi.com

In vitro (test tube) toxicology studies use cultured cells or tissues to assess the potential toxicity of a substance. wikipedia.org These methods are valuable for early-stage screening as they are generally faster and more cost-effective than animal studies and can help reduce the number of animals used in research. wikipedia.orgnih.govmdpi.com

Common in vitro assays used in toxicology include:

Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells to determine the concentration of a substance that is cytotoxic. wikipedia.org

Genotoxicity Assays: Tests like the Ames test (using bacteria) or the comet assay and chromosomal aberration tests (using mammalian cells) are employed to screen for mutagenic and genotoxic potential. nih.govifremer.fr

Hepatotoxicity Models: Cultured liver cells (hepatocytes) are used to evaluate potential drug-induced liver injury, a common reason for drug withdrawal. upmbiomedicals.com

While there is mention of in vitro studies for corticosteroids in general, specific in vitro toxicology data for this compound was not available in the provided search results. googleapis.commeddic.jp

In vivo studies, conducted in living organisms, are essential for understanding the complex interactions of a substance within a whole biological system. novonordisk.com Regulatory agencies worldwide require data from animal studies to assess the safety and efficacy of new drugs before they can be tested in humans. novonordisk.com

These studies are designed to evaluate various aspects of toxicity, including effects on different organs and the potential for developmental toxicity. nih.gov The choice of animal model is critical and should simulate the intended human use as closely as possible. fda.gov The principles of the 3Rs (Replacement, Reduction, and Refinement) are applied to minimize the use of animals and improve their welfare. novonordisk.comsanofi.com

Although the search results confirm that animal testing is a standard part of pharmaceutical research, specific reports on in vivo animal studies for this compound safety profiling were not identified. novonordisk.comsanofi.com

Drug Interactions and Combinatorial Approaches with Dichlorisone

Pharmacological Interactions of Dichlorisone with Other Therapeutic Agents

The interactions of this compound with other drugs can be broadly categorized by their mechanisms, leading to either a potentiation (synergism) or a reduction (antagonism) of its therapeutic effects. These interactions are complex and can occur through various pharmacological pathways.

Mechanisms of Synergistic or Antagonistic Effects with Co-administered Compounds

Drug interactions are generally classified as pharmacodynamic or pharmacokinetic. nih.gov Pharmacodynamic interactions occur when drugs influence each other's effects at the cellular or physiological level. nih.gov Synergistic effects arise when the combined effect of two drugs is greater than the sum of their individual effects, while antagonism occurs when one drug diminishes or counteracts the effect of another. elifesciences.orgmsdmanuals.com

Synergistic Mechanisms:

A key mechanism for synergistic interactions involving glucocorticoids like this compound is the modulation of inflammatory pathways. Research has shown that glucocorticoids can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) induced by agents like the high mobility group box 1 (HMGB1) protein. researchgate.netcore.ac.uk The anti-inflammatory effects of glucocorticoids can be potentiated by beta-agonists. researchgate.netcore.ac.uk This synergy is believed to occur, at least in part, through a combined suppression of the ERK/IκB signaling pathway, which is involved in TNFα synthesis. researchgate.net This potentiation allows for a more significant anti-inflammatory response than either agent could achieve alone. researchgate.netcore.ac.uknih.gov

Another area where synergistic effects have been observed is in neuroprotection. A large-scale phenotypic drug screen using a zebrafish model for retinitis pigmentosa identified this compound acetate (B1210297) as a potential neuroprotectant. The study also found that combining different lead compounds, including corticosteroids, could lead to additive or even synergistic neuroprotective outcomes. scispace.combiorxiv.org This suggests that this compound could work in concert with other neuroprotective agents, potentially through complementary mechanisms of action targeting different signaling pathways involved in photoreceptor degeneration. biorxiv.org

Furthermore, in the context of antifungal therapy, this compound acetate has been identified as a compound that enhances the activity of other agents. One study found that it potentiated the antifungal effect of plumbagin (B1678898) against Candida albicans. frontiersin.orgnih.gov While the precise mechanism was not fully elucidated for this compound in this context, synergistic interactions between different classes of drugs against fungal pathogens often involve mechanisms like increased cell permeability or inhibition of different essential pathways. elifesciences.orgnih.gov

Pharmacokinetic Mechanisms (CYP3A4 Induction):

A significant mechanism for drug interactions with this compound involves its effect on metabolic enzymes. Glucocorticoids are known inducers of the cytochrome P450 3A4 (CYP3A4) enzyme. peerj.com CYP3A4 is responsible for the metabolism of a substantial percentage of all marketed drugs. icer.org By inducing (increasing the activity of) CYP3A4, this compound can accelerate the metabolism of other drugs that are substrates for this enzyme. icer.orguu.nl This increased metabolism leads to lower plasma concentrations of the co-administered drug, which can result in reduced efficacy or therapeutic failure. msdmanuals.comicer.org This type of interaction is a form of pharmacokinetic antagonism, where this compound reduces the effective concentration of the other drug. nih.gov

Antagonistic Mechanisms:

There is a lack of specific research in the public domain detailing pharmacodynamic antagonistic interactions where other compounds directly block the primary therapeutic effects of this compound. The most likely form of antagonism is the pharmacokinetic interaction described above, where this compound induces the metabolism of a co-administered drug, thereby reducing its effectiveness. msdmanuals.comnih.gov

Research on Combination Therapies Involving this compound

The development of combination therapies is a key strategy in modern medicine to improve efficacy, overcome drug resistance, and reduce side effects. nih.gov While specific research on rationally designed combination therapies featuring this compound is limited, some studies have pointed towards its potential in such approaches, primarily arising from high-throughput screening and observations of synergistic potentiation.

Rational Design of this compound-Based Combinatorial Strategies for Enhanced Efficacy or Reduced Side Effects

The rational design of drug combinations involves a targeted approach based on the known mechanisms of action of the constituent drugs to achieve a specific therapeutic goal. plos.orgucl.ac.uknih.gov For this compound, the existing research provides a foundation for such rational design, even if explicit studies on this topic are not widely available.

For Enhanced Anti-inflammatory Efficacy:

The observed synergistic anti-inflammatory effect between glucocorticoids and beta-agonists provides a clear rationale for their combination. researchgate.netcore.ac.uknih.gov A rationally designed therapy could combine this compound with a long-acting beta-agonist (LABA) for treating severe inflammatory conditions. The goal would be to achieve a greater anti-inflammatory effect at lower doses of each compound, thereby potentially reducing the side effects associated with high-dose corticosteroid therapy. The synergistic suppression of the ERK/IκB pathway and subsequent reduction in TNFα production would be the targeted mechanism. researchgate.net In vivo studies with prednisolone (B192156) and salbutamol (B1663637) have already demonstrated that their combination leads to a more pronounced inhibition of HMGB1-induced TNFα production than either drug alone. researchgate.netcore.ac.uk

For Neuroprotection in Retinal Diseases:

The identification of this compound acetate as a neuroprotectant in a model of retinitis pigmentosa opens the door for rationally designed combination therapies for this condition. scispace.combiorxiv.org Since the study indicated that combining lead compounds with different mechanisms of action resulted in additive effects, a rational strategy would involve pairing this compound with another neuroprotective agent that acts on a complementary pathway. biorxiv.org For example, if this compound's effect is primarily anti-inflammatory, it could be combined with an agent that targets oxidative stress or apoptosis through a different mechanism. This multi-targeted approach could provide a more robust neuroprotective effect and slow the progression of retinal degeneration. biorxiv.org

For Overcoming Antifungal Resistance:

The finding that this compound acetate can enhance the activity of the antifungal agent plumbagin suggests a potential role in combination therapies to combat fungal infections. frontiersin.orgnih.gov The rational design of such a combination would aim to leverage this synergy to overcome resistance or to lower the required dose of the primary antifungal agent, which could, in turn, reduce its toxicity. peerj.com Further research would be needed to elucidate the mechanism of this synergy to optimize the combination.

Despite these promising areas, dedicated studies on the rational design and clinical application of specific this compound-based combination therapies are not extensively documented in publicly available literature. Most of the current understanding is derived from broader studies on glucocorticoids or from large-scale screening efforts that identify potential interactions.

Data Tables

Table 1: Observed Synergistic Interactions with this compound

| Interacting Agent Class | Specific Agent (if specified) | Observed Effect | Potential Mechanism | Therapeutic Area | Reference(s) |

| Beta-agonists | Salbutamol (with Prednisolone) | Potentiation of anti-inflammatory effect (suppression of TNFα) | Synergistic suppression of ERK/IκB activation | Inflammation | researchgate.net, core.ac.uk, nih.gov |

| Neuroprotectants | Various (from screen) | Additive/synergistic neuroprotection in a model of retinitis pigmentosa | Targeting complementary signaling pathways | Retinal Diseases | scispace.com, biorxiv.org |

| Antifungal Agents | Plumbagin | Enhanced antifungal activity against Candida albicans | Not fully elucidated; potential for increased cell permeability or inhibition of different essential pathways | Fungal Infections | frontiersin.org, nih.gov |

Table 2: Potential Pharmacokinetic Interactions via CYP3A4 Induction by this compound

| Interacting Drug Class (Substrates of CYP3A4) | Potential Effect of Co-administration with this compound | Mechanism | Reference(s) |

| Various (e.g., certain calcium channel blockers, statins, benzodiazepines) | Decreased plasma concentration and potential loss of efficacy of the interacting drug | Induction of CYP3A4-mediated metabolism by this compound | msdmanuals.com, peerj.com, icer.org |

Future Research Directions and Therapeutic Advancement of Dichlorisone

Elucidation of Unexplored Dichlorisone Mechanisms and Pathways

The primary mechanism of action for this compound, like other corticosteroids, is understood to be its interaction with glucocorticoid receptors, leading to the modulation of inflammatory gene expression. However, the full spectrum of its molecular interactions and downstream effects remains an area ripe for investigation.

Future research should aim to uncover mechanisms independent of or complementary to the classic glucocorticoid pathway. For instance, some evidence suggests that certain corticosteroids may have non-genomic effects, rapidly influencing cellular signaling cascades. Investigating whether this compound exhibits such properties could open up new therapeutic possibilities, particularly in conditions requiring rapid anti-inflammatory or neuroprotective responses. One commercial source has described this compound as an active analog of the growth factor DDAVP, which, if substantiated by primary research, would suggest a mechanism of action extending beyond its established anti-inflammatory effects. biosynth.com

Furthermore, the impact of this compound on various signaling pathways involved in cell proliferation, apoptosis, and tissue regeneration is not fully characterized. googleapis.comresearchgate.netfrontiersin.orgmdpi.com A deeper understanding of how this compound influences these fundamental cellular processes could lead to its repositioning for new diseases.

Table 1: Potential Areas for Mechanistic Research on this compound

| Research Area | Rationale | Potential Therapeutic Implications |

| Non-Genomic Actions | Potential for rapid cellular effects independent of gene transcription. | Acute inflammatory conditions, neurotrauma. |

| Growth Factor Mimicry | Reports of DDAVP analog activity suggest novel receptor interactions. biosynth.com | Conditions related to tissue repair and homeostasis. |

| Cell Cycle Regulation | Corticosteroids can influence cell proliferation and apoptosis. | Proliferative disorders, certain cancers. google.com |

| Neuro-inflammation | Observed neuroprotective effects suggest specific pathways in the central nervous system. | Neurodegenerative diseases. |

Development of Advanced this compound Formulations for Targeted Delivery

The efficacy of this compound can be significantly enhanced by developing advanced formulations that ensure targeted delivery to the site of action, thereby maximizing therapeutic benefit while minimizing systemic exposure and potential side effects.

The future of this compound formulation lies in nano-based drug delivery systems. nih.govnih.gov Nanoparticles, such as polymeric nanoparticles, lipid nanocapsules, and ethosomes, offer the potential to improve the dermal and transdermal delivery of corticosteroids. googleapis.commdpi.comgoogle.comuu.segoogle.com These systems can enhance drug solubility, protect the drug from degradation, and facilitate its passage through biological barriers like the stratum corneum. mdpi.commdpi.com For instance, encapsulating this compound in nanoparticles could lead to more effective topical treatments for skin disorders. justia.comnih.govgoogle.com

Moreover, stimuli-responsive nanoparticles that release their drug cargo in response to specific physiological cues at the disease site (e.g., pH, enzymes) represent a sophisticated approach to targeted therapy. google.comgoogleapis.com Such systems could be particularly beneficial for inflammatory conditions where these triggers are present.

Table 2: Advanced Formulation Strategies for this compound

| Formulation Type | Potential Advantages | References |

| Polymeric Nanoparticles | Controlled release, enhanced stability, targeted delivery. | googleapis.comgoogle.com |

| Lipid Nanocapsules | Improved bioavailability for lipophilic drugs, skin penetration. | mdpi.com |

| Ethosomes | Enhanced permeation through the skin barrier for topical delivery. | mdpi.com |

| Stimuli-Responsive Systems | Site-specific drug release, reduced off-target effects. | google.comgoogleapis.com |

| Topical Gels and Creams | Ease of application for localized skin conditions. | nih.govgoogle.com |

Identification of Novel Therapeutic Applications for this compound Analogues

Research into this compound analogues, such as this compound acetate (B1210297), has already hinted at therapeutic applications beyond dermatology. medchemexpress.commyskinrecipes.com A notable example is the identification of this compound acetate as a potential neuroprotective agent in a preclinical model of retinitis pigmentosa. scispace.comelifesciences.org

Future investigations should systematically explore the therapeutic potential of this compound and its analogues in a wider range of diseases. This could include other neurodegenerative disorders, autoimmune diseases, and certain types of cancer where inflammation plays a key role. biosynth.comgoogle.comgoogle.comgoogle.com.pg The structural modifications in this compound analogues may confer unique pharmacological properties, such as altered receptor affinity, different pharmacokinetic profiles, or novel mechanisms of action, making them suitable for new indications.

Screening libraries of this compound analogues against various disease models could be a fruitful approach to identifying new therapeutic leads. medchemexpress.com

Integration of Omics Technologies in this compound Research